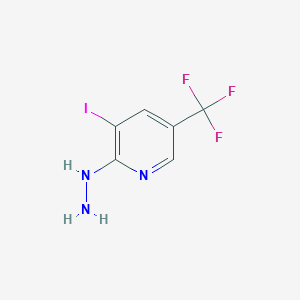
2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H4F3IN4 It is a derivative of pyridine, characterized by the presence of hydrazinyl, iodo, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine typically involves the introduction of the hydrazinyl, iodo, and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of 2-chloro-5-iodo-3-(trifluoromethyl)pyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The iodo group can be reduced to form the corresponding hydrazinyl-trifluoromethylpyridine.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azo compounds, while substitution of the iodo group can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The hydrazinyl group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-3-(trifluoromethyl)pyridine: Lacks the iodo group, which may affect its reactivity and interactions.
2-Iodo-5-(trifluoromethyl)pyridine: Lacks the hydrazinyl group, which may reduce its ability to form hydrogen bonds.
2-Hydrazinyl-5-(trifluoromethyl)pyridine: Similar structure but different substitution pattern, which can influence its chemical properties and applications.
Uniqueness
2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine is unique due to the combination of the hydrazinyl, iodo, and trifluoromethyl groups on the pyridine ring. This unique combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H5F3IN3 |
|---|---|
Molecular Weight |
303.02 g/mol |
IUPAC Name |
[3-iodo-5-(trifluoromethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C6H5F3IN3/c7-6(8,9)3-1-4(10)5(13-11)12-2-3/h1-2H,11H2,(H,12,13) |
InChI Key |
XMTKUCMKJQJFSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1I)NN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















